molecular formula C19H18N2O3S2 B2769675 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896338-41-3

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2769675
CAS No.: 896338-41-3
M. Wt: 386.48
InChI Key: AIVFVMLFKWCUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a thiazole ring, a benzamide group, and multiple methoxy and methylthio substituents. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide typically involves multiple steps, starting with the formation of the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, aiding in the creation of more complex molecules. Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases. Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide exerts its effects involves interaction with specific molecular targets. The thiazole ring and benzamide group are key components that influence its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole-based compounds with varying substituents.

  • Benzamide derivatives: Compounds featuring benzamide groups with different functional groups.

Uniqueness: N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-3-(methylthio)benzamide stands out due to its specific combination of methoxy and methylthio groups, which contribute to its unique chemical and biological properties.

This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Its synthesis, reactions, and applications continue to be explored, promising new advancements in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-23-13-7-8-15(17(10-13)24-2)16-11-26-19(20-16)21-18(22)12-5-4-6-14(9-12)25-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVFVMLFKWCUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.